molecular formula C18H23N5O2 B7348018 N-(1-ethyl-2-oxopyridin-3-yl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide

N-(1-ethyl-2-oxopyridin-3-yl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide

Numéro de catalogue B7348018
Poids moléculaire: 341.4 g/mol
Clé InChI: MGMGIYYPNVOQMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethyl-2-oxopyridin-3-yl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETP-46321 and is known for its ability to selectively inhibit a specific protein target in cells. In

Mécanisme D'action

The mechanism of action of ETP-46321 involves the selective inhibition of a specific protein target, known as BRD4. This protein is involved in the regulation of gene expression and is overexpressed in certain types of cancer cells. By inhibiting the activity of BRD4, ETP-46321 can decrease cancer cell proliferation and increase cell death.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have a number of biochemical and physiological effects in cells. These include the inhibition of BRD4 activity, the modulation of the immune response, and the improvement of cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of ETP-46321.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using ETP-46321 in lab experiments is its ability to selectively inhibit the activity of a specific protein target. This makes ETP-46321 a valuable tool for studying the role of this protein in various biological processes. However, one major limitation of using ETP-46321 is its low yield during the synthesis process. This can make it difficult and expensive to produce large quantities of the compound for use in experiments.

Orientations Futures

There are a number of future directions for research on ETP-46321. One potential direction is the development of new cancer therapies based on the selective inhibition of BRD4 activity. Another potential direction is the use of ETP-46321 in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of ETP-46321 and its potential applications in other areas of scientific research.

Méthodes De Synthèse

The synthesis of ETP-46321 involves multiple steps and requires the use of specialized equipment and reagents. The process begins with the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with 2-aminopyrimidine to produce the final product, ETP-46321. The overall yield of this process is relatively low, with a reported yield of approximately 10%.

Applications De Recherche Scientifique

ETP-46321 has been investigated for its potential applications in a variety of scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, ETP-46321 has been shown to selectively inhibit the activity of a specific protein target that is overexpressed in certain types of cancer cells. This inhibition leads to decreased cancer cell proliferation and increased cell death, making ETP-46321 a promising candidate for the development of new cancer therapies.
In immunology research, ETP-46321 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes ETP-46321 a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In neuroscience research, ETP-46321 has been shown to improve cognitive function in animal models of Alzheimer's disease. This is thought to be due to the ability of ETP-46321 to inhibit the activity of a protein target that is involved in the formation of amyloid plaques in the brain.

Propriétés

IUPAC Name

N-(1-ethyl-2-oxopyridin-3-yl)-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-23-12-3-5-15(17(23)25)22-16(24)13-6-8-14(9-7-13)21-18-19-10-4-11-20-18/h3-5,10-14H,2,6-9H2,1H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMGIYYPNVOQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)NC(=O)C2CCC(CC2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.